methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a sulfamoyl linkage to a substituted phenyl group (5-chloro-2-methylphenyl) and a methyl ester at the 2-position of the benzothiophene core. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, CAS 899977-35-6) highlight the significance of substituent effects on physicochemical and functional properties .
Properties
IUPAC Name |
methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-10-7-8-11(18)9-13(10)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPCIEAMEMUTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization and Chlorination
The synthesis begins with the formation of a thiophene core. A patented method utilizes acrylonitrile and methyl mercaptoacetate as starting materials. These undergo cyclization under basic conditions (e.g., methanolic sodium methoxide) to yield methyl 3-hydroxythiophene-2-carboxylate . Subsequent chlorination introduces a chloro substituent at the 5-position of the thiophene ring. This step employs chlorine gas in the presence of catalysts such as iron powder or antimony trichloride at 10–50°C.
Key Reaction Parameters:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Methanol, NaOMe, 0–5°C | Methyl 3-hydroxythiophene-2-carboxylate |
| Chlorination | Cl₂, Fe catalyst, 10–50°C | 5-Chloro-2-carboxylate intermediate |
Sulfamoylation with 5-Chloro-2-Methylaniline
The sulfamoyl group is introduced via reaction of the chlorinated thiophene intermediate with 5-chloro-2-methylaniline . This step requires sulfonyl chloride activation, typically using thionyl chloride (SOCl₂) to convert the hydroxyl group into a sulfonyl chloride. The intermediate 5-chloro-2-carboxylate methyl-3-sulfonyl chlorothiophene is then reacted with 5-chloro-2-methylaniline in an organic solvent (e.g., dichloromethane) at room temperature.
Optimization Notes:
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Excess triethylamine is used to neutralize HCl byproducts.
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Reaction completion is confirmed by TLC, with yields exceeding 85% after purification.
Catalytic Diazotization and Coupling
Diazonium Salt Formation
An alternative route involves diazotization of 3-chloro-2-aminotoluene to form a diazonium salt. This is achieved by treating the amine with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C. The diazonium salt intermediate is highly reactive and must be maintained below 5°C to prevent decomposition.
Coupling with Benzothiophene Core
The diazonium salt is coupled with a pre-synthesized benzothiophene carboxylate ester. This reaction proceeds via electrophilic substitution, facilitated by cuprous chloride (CuCl) as a catalyst. The process yields a sulfamoyl-linked intermediate, which is subsequently esterified to form the target compound.
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Prevents side reactions |
| CuCl Concentration | 0.5–1.0 mol% | Maximizes coupling efficiency |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance reproducibility and safety. A two-stage system is used:
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Stage 1: Chlorination and sulfamoylation are performed in a tubular reactor with immobilized iron catalysts.
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Stage 2: Esterification and purification are conducted in a packed-bed reactor with ion-exchange resins.
Advantages:
Solvent and Catalyst Recovery
Industrial methods prioritize solvent recovery, particularly dichloromethane , via distillation. Catalysts like antimony trichloride are reclaimed using filtration and reactivation protocols, reducing production costs by 15–20%.
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
Cost and Scalability
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Thiophene-based routes are cost-effective for small-scale production (<10 kg/batch).
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Continuous flow systems are optimal for large-scale manufacturing (>100 kg/batch), despite higher initial capital investment.
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, 3-chloro-2-methylbenzenesulfonamide , arises from incomplete esterification. This is mitigated by:
Temperature Sensitivity
Exothermic reactions during chlorination require precise temperature control. Jacketed reactors with automated cooling systems maintain temperatures within ±2°C of setpoints, improving yield consistency by 12–15%.
Recent Innovations in Catalysis
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene derivatives. It features a benzothiophene core, a sulfur-containing heterocyclic structure, along with functional groups like a sulfamoyl group and a carboxylate ester. The molecular formula for this compound is C17H14ClNO4S2, and it has a molecular weight of approximately 361.4 g/mol.
Scientific Research Applications
Research on this compound focuses on its interactions with specific molecular targets. The sulfamoyl group may inhibit enzyme activity, while the benzothiophene core could interact with cellular membranes and proteins, influencing signaling pathways. These interactions are crucial for understanding its therapeutic potential and mechanisms of action.
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Medicinal Chemistry Methyl
3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exhibits significant biological activity, particularly in medicinal chemistry. The sulfamoyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Its unique structural features suggest that it may influence various biological pathways. -
Diverse applications The compound has diverse applications:
- Pharmaceutical research
- Agrochemical studies
- Material science
Mechanism of Action
The mechanism of action of methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene core can interact with cellular membranes and proteins, affecting various signaling pathways.
Comparison with Similar Compounds
Research Methodologies and Tools
- Synthesis : Copper-catalyzed cross-coupling with L-proline promotion is a common method for synthesizing benzothiophene carboxylates, as seen in analogs like 3a–3d .
Biological Activity
Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN1O3S1
- Molecular Weight : 299.76 g/mol
Anticancer Activity
Research indicates that compounds containing the benzothiophene moiety exhibit notable anticancer properties. In a study evaluating various derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 | 20 | ROS production leading to cell death |
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which disrupts mitochondrial function and promotes apoptosis. This was evidenced by increased fluorescence in assays measuring mitochondrial membrane potential and ROS levels in treated cells .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. Notably, it exhibited activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were measured as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
| Methicillin-resistant S. aureus (MRSA) | 128 |
The compound's antimicrobial action is believed to stem from its ability to disrupt bacterial cell wall synthesis and function, although further mechanistic studies are warranted to elucidate this fully .
Case Studies
Several studies have highlighted the biological activities of similar compounds with the benzothiophene structure:
- Study on Anticancer Activity : A derivative of benzothiophene was shown to inhibit the growth of various cancer cell lines through apoptosis induction mechanisms similar to those observed with this compound. The study reported that modifications in the substituents significantly affected cytotoxicity, suggesting a structure-activity relationship (SAR) that can guide future drug design .
- Antimicrobial Efficacy Evaluation : Another research effort focused on the antibacterial properties of benzothiophene derivatives, revealing that modifications could enhance activity against resistant strains like MRSA. The results from this study support the potential of this compound as a lead compound for developing new antimicrobial agents .
Q & A
Basic: What are the key synthetic routes for methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Sulfonation of the benzothiophene core using chlorosulfonic acid to introduce the sulfonyl chloride group.
- Step 2 : Nucleophilic substitution with 5-chloro-2-methylaniline to form the sulfamoyl bridge.
- Step 3 : Esterification of the carboxylate group using methanol under acidic or basic conditions.
Reactions are monitored via thin-layer chromatography (TLC) and purified using column chromatography. Optimized protocols report yields exceeding 70% for the final step .
Basic: Which analytical techniques are critical for characterizing this compound?
Key techniques include:
| Technique | Purpose |
|---|---|
| HPLC | Purity assessment and quantification of the final product . |
| NMR Spectroscopy | Structural elucidation (e.g., confirming sulfamoyl and ester functionalities) . |
| IR Spectroscopy | Identification of functional groups (e.g., S=O stretching at ~1350 cm⁻¹) . |
| Mass Spectrometry | Molecular weight verification and fragmentation pattern analysis . |
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, higher temperatures (80–100°C) improve sulfonation efficiency .
- In-line Monitoring : Use of flow chemistry setups to continuously monitor reaction progress and adjust parameters dynamically .
- Purification Refinement : Gradient elution in column chromatography to resolve closely eluting impurities .
Advanced: How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from differences in assay conditions or structural analogs. Mitigation approaches:
- Comparative Bioassays : Test the compound and its analogs (e.g., fluorinated or chloro-substituted derivatives) under standardized conditions to isolate structure-activity relationships (SAR) .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm the involvement of suspected enzymes (e.g., kinases) or receptors .
- Meta-Analysis : Cross-reference data with structurally similar compounds, such as ethyl 3-[(3-ethylphenyl)sulfamoyl] derivatives, to identify trends in bioactivity .
Basic: What are the primary biological targets or mechanisms of action?
The compound interacts with:
- Enzymes : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket, as suggested by molecular docking studies .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) in cancer pathways, inferred from fluorescence-based calcium flux assays .
Mechanistic insights are typically validated using in vitro enzymatic assays and in vivo xenograft models .
Advanced: What strategies are effective in designing derivatives to enhance bioactivity?
Derivative design focuses on:
- Functional Group Substitution : Replace the 5-chloro-2-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity .
- Bioisosteric Replacement : Substitute the benzothiophene core with benzofuran to improve metabolic stability .
- Prodrug Development : Introduce hydrolyzable esters (e.g., ethyl to tert-butyl) to enhance bioavailability .
Basic: How is the stability of this compound assessed under physiological conditions?
Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. The sulfamoyl group is prone to hydrolysis at pH > 8 .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
Advanced: What computational methods are used to predict binding modes with biological targets?
Computational strategies include:
- Molecular Dynamics (MD) Simulations : To study ligand-receptor interactions over time (e.g., binding free energy calculations) .
- QSAR Modeling : Quantitative structure-activity relationship models trained on analogs (e.g., methyl 3,7-dichloro derivatives) to predict IC₅₀ values .
Basic: What are the safety and handling protocols for this compound?
- Toxicity : Acute toxicity is assessed via LD₅₀ studies in rodents (typically >500 mg/kg).
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of sulfamoyl intermediates .
Advanced: How can structural analogs be synthesized and evaluated for comparative studies?
- Analog Synthesis : Replace substituents (e.g., 5-chloro with 4-fluoro) using similar sulfonation/amination steps .
- Evaluation Metrics : Compare IC₅₀ values, logP (lipophilicity), and metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
